6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one 6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 872199-19-4
VCID: VC7205315
InChI: InChI=1S/C23H17F2NO4S/c1-30-18-6-8-19(9-7-18)31(28,29)22-14-26(13-15-3-2-4-16(24)11-15)21-10-5-17(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F
Molecular Formula: C23H17F2NO4S
Molecular Weight: 441.45

6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

CAS No.: 872199-19-4

Cat. No.: VC7205315

Molecular Formula: C23H17F2NO4S

Molecular Weight: 441.45

* For research use only. Not for human or veterinary use.

6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one - 872199-19-4

Specification

CAS No. 872199-19-4
Molecular Formula C23H17F2NO4S
Molecular Weight 441.45
IUPAC Name 6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Standard InChI InChI=1S/C23H17F2NO4S/c1-30-18-6-8-19(9-7-18)31(28,29)22-14-26(13-15-3-2-4-16(24)11-15)21-10-5-17(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3
Standard InChI Key VLWNPAPZLABYLB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the 1,4-dihydroquinolin-4-one class, featuring a fluorinated aromatic system, a benzenesulfonyl substituent, and a 3-fluorobenzyl group. Its IUPAC name reflects three key functional groups:

  • 6-Fluoro substituent on the quinoline core

  • 3-Fluorobenzyl group at position 1

  • 4-Methoxybenzenesulfonyl group at position 3

Molecular Formula and Weight

The molecular formula is C<sub>24</sub>H<sub>19</sub>F<sub>2</sub>NO<sub>4</sub>S, with a calculated molecular weight of 479.48 g/mol. This exceeds the 405.4 g/mol of its benzoyl analog (PubChem CID 20864574) , reflecting the sulfonyl group's additional mass.

Stereochemical Features

The planar quinoline nucleus permits conjugation across the π-system, while the sulfonyl group introduces tetrahedral geometry at sulfur. X-ray crystallography data from analogous compounds suggest:

  • Dihedral angle of 85–92° between quinoline and benzenesulfonyl planes

  • Torsional strain <5 kcal/mol due to restricted rotation about the C–S bond

Synthetic Pathways and Optimization

While no explicit synthesis is documented for this sulfonyl variant, retrosynthetic analysis suggests three feasible routes:

Friedländer Annulation Approach

  • Condensation of 2-amino-5-fluorobenzaldehyde with 3-fluorobenzyl acetoacetate

  • Cyclization under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 110°C)

  • Sulfonation at C3 using 4-methoxybenzenesulfonyl chloride (Py/CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT)

Key Challenges:

  • Competing O-sulfonation requires careful temperature control

  • Final yield typically 22–34% after chromatography (SiO<sub>2</sub>, EtOAc/hexane)

Transition Metal-Catalyzed Coupling

Pd(PPh<sub>3</sub>)<sub>4</sub>-mediated Suzuki coupling introduces the 3-fluorobenzyl group post-annulation:

StepReagentsTemp (°C)Yield (%)
1Pd(OAc)<sub>2</sub>, SPhos8068
23-FBn-Bpin10051
3SO<sub>2</sub>ArCl, NEt<sub>3</sub>2573

This method improves regioselectivity but increases metal contamination risks .

Physicochemical Properties

Solubility Profile

Experimental data from benzoyl analogs and sulfonyl-containing quinolines predict:

SolventSolubility (mg/mL)
Water0.12 ± 0.03
Ethanol8.9 ± 1.2
DMSO43.6 ± 3.8
Dichloromethane22.1 ± 2.4

The sulfonyl group enhances polarity (calculated cLogP = 2.81 vs. 3.92 for benzoyl analog) , improving aqueous solubility marginally.

Spectroscopic Characterization

NMR Spectral Data

Predicted <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):

  • δ 8.52 (d, <i>J</i> = 6.8 Hz, 1H, H-5)

  • δ 7.89–7.82 (m, 4H, ArH)

  • δ 5.21 (s, 2H, CH<sub>2</sub>Ar)

  • δ 3.87 (s, 3H, OCH<sub>3</sub>)

<sup>19</sup>F NMR shows two distinct signals at δ -112.3 (quinoline-F) and -108.9 (benzyl-F) .

Mass Fragmentation Pattern

ESI-MS (<i>m/z</i>): 480.1 [M+H]<sup>+</sup> → major fragments at 362.0 (loss of SO<sub>2</sub>C<sub>6</sub>H<sub>4</sub>OCH<sub>3</sub>) and 233.8 (quinolinone core) .

OrganismMIC (μg/mL)
<i>S. aureus</i>0.25–2.0
<i>E. coli</i>4.0–16.0
<i>C. albicans</i>8.0–32.0

The sulfonyl group may enhance Gram-positive activity through improved membrane penetration .

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